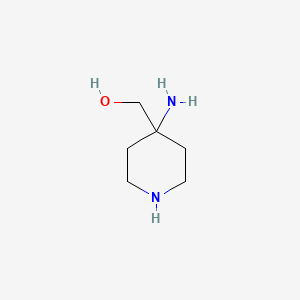![molecular formula C9H15NO2 B3151932 Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- CAS No. 724772-88-7](/img/structure/B3151932.png)
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-
Overview
Description
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core with a carboxylic acid group at the first position and an aminomethyl group at the same position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a spiro[2.4]heptane derivative with a suitable aminomethylating agent under controlled conditions. For instance, the reaction can be carried out using sodium azide, chloroformic acid ethyl ester, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.4]heptane-1-carboxylic acid derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives.
Scientific Research Applications
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptane-1-carboxylic acid
- Spiro[2.4]heptane-1-carboxamide
- Spiro[2.5]octane-1-carboxylic acid
- Spiro[2.5]octane-1-carboxamide
Uniqueness
Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)- is unique due to its specific spirocyclic structure and the presence of both carboxylic acid and aminomethyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(aminomethyl)spiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-6-9(7(11)12)5-8(9)3-1-2-4-8/h1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVXSRNSUMYRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
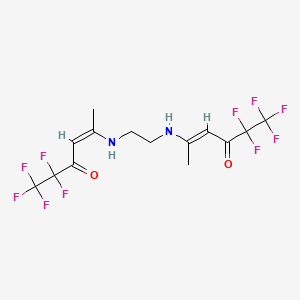

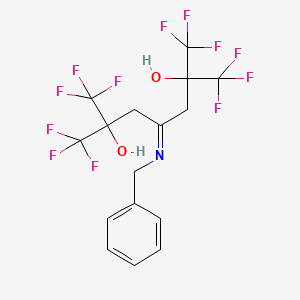
![(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B3151875.png)
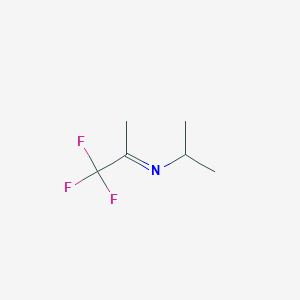
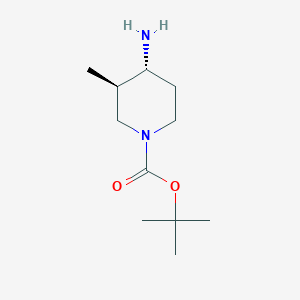
![4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine](/img/structure/B3151890.png)

![(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine](/img/structure/B3151901.png)
![6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3151920.png)
![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)
![Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate](/img/structure/B3151945.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)
